molecular formula C11H15NO4 B153990 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone CAS No. 42465-69-0

1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone

Cat. No.: B153990
CAS No.: 42465-69-0
M. Wt: 225.24 g/mol
InChI Key: OSCPZOWTABJKLB-UHFFFAOYSA-N
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Description

1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone is a chemical compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol . This compound is characterized by the presence of an amino group and three methoxy groups attached to a phenyl ring, along with an ethanone moiety. It is commonly used in biochemical research, particularly in the study of proteomics .

Preparation Methods

The synthesis of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate amine under specific conditions. One common method involves the use of reductive amination, where the aldehyde is first converted to an imine, followed by reduction to yield the desired ethanone . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone involves its interaction with specific molecular targets. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes like tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone can be compared with other compounds containing the trimethoxyphenyl group, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets, leading to its diverse range of biological activities.

Properties

IUPAC Name

1-(2-amino-3,4,5-trimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-6(13)7-5-8(14-2)10(15-3)11(16-4)9(7)12/h5H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCPZOWTABJKLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1N)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618027
Record name 1-(2-Amino-3,4,5-trimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42465-69-0
Record name 1-(2-Amino-3,4,5-trimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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